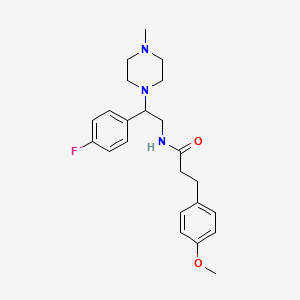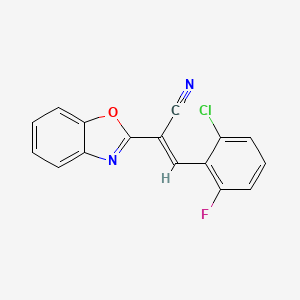![molecular formula C25H34N2O5S B2928998 5-ethyl-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methoxybenzenesulfonamide CAS No. 921916-84-9](/img/structure/B2928998.png)
5-ethyl-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methoxybenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a complex organic molecule with multiple functional groups. It contains an oxazepine ring, which is a seven-membered ring containing one oxygen, one nitrogen, and five carbon atoms. The presence of the sulfonamide group (-SO2NH2) suggests that it might have some biological activity, as many drugs (such as some antibiotics and diuretics) contain this group .
Molecular Structure Analysis
The molecular structure would be determined by the arrangement of the atoms and the bonds between them. The oxazepine ring is likely to adopt a puckered conformation to relieve ring strain . The various alkyl groups attached to the ring would add to the complexity of the molecule’s 3D structure.科学的研究の応用
Antiviral Activity
Indole derivatives have been reported to exhibit significant antiviral properties. For instance, certain indole derivatives have shown inhibitory activity against influenza A and other viruses . The compound could be explored for its potential to inhibit viral replication or to serve as a lead compound for the development of new antiviral drugs.
Anti-inflammatory and Analgesic Activities
Some indole derivatives have demonstrated anti-inflammatory and analgesic activities. They have been compared with established medications like indomethacin and celecoxib, indicating their potential in treating inflammatory conditions and pain management . Research into the specific anti-inflammatory mechanisms of this compound could lead to new insights and therapeutic agents.
Anticancer Activity
Indole derivatives are also known for their anticancer activities. They can bind with high affinity to multiple receptors, which is helpful in developing new derivatives with potential use in cancer therapy . The compound could be investigated for its ability to induce apoptosis or inhibit cancer cell proliferation.
Antimicrobial and Antitubercular Activities
The broad-spectrum biological activities of indole derivatives include antimicrobial and antitubercular effects. This compound could be studied for its efficacy against various bacterial strains, including drug-resistant tuberculosis .
Antidiabetic Activity
Research has indicated that indole derivatives may have applications in managing diabetes. They could be used to develop new treatments that target specific pathways involved in diabetes mellitus .
Antimalarial Activity
Indole derivatives have shown promise as antimalarial agents. The compound could be assessed for its potential to inhibit the life cycle of malaria-causing parasites or to serve as a scaffold for synthesizing new antimalarial drugs .
Anticholinesterase Activity
Indole derivatives have been explored for their anticholinesterase activity, which is relevant in the treatment of neurodegenerative diseases like Alzheimer’s. The compound could be evaluated for its ability to inhibit cholinesterase enzymes, thereby enhancing cholinergic neurotransmission .
Antioxidant Activity
Lastly, the antioxidant properties of indole derivatives are noteworthy. They could be important in combating oxidative stress-related diseases. The compound’s potential as an antioxidant could be explored through in vitro and in vivo studies .
作用機序
特性
IUPAC Name |
N-[3,3-dimethyl-5-(3-methylbutyl)-4-oxo-2H-1,5-benzoxazepin-7-yl]-5-ethyl-2-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34N2O5S/c1-7-18-8-10-22(31-6)23(14-18)33(29,30)26-19-9-11-21-20(15-19)27(13-12-17(2)3)24(28)25(4,5)16-32-21/h8-11,14-15,17,26H,7,12-13,16H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNGGHNMCJYROAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC3=C(C=C2)OCC(C(=O)N3CCC(C)C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(4-Chlorobenzyl)sulfanyl]-6-phenyl-4-pyridazinecarbonitrile](/img/structure/B2928916.png)

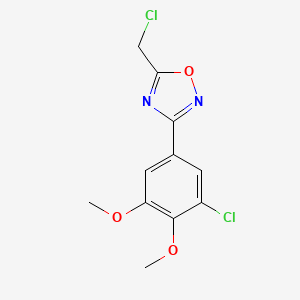

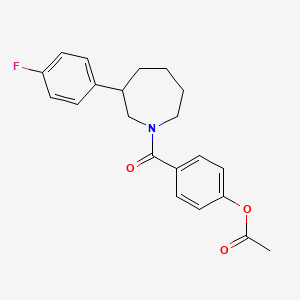
![N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-2-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2928922.png)
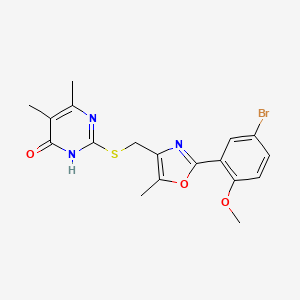

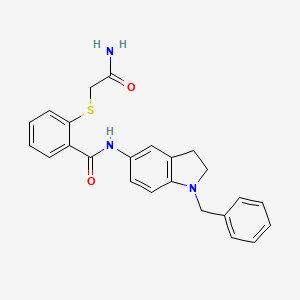
![2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2928930.png)
![3-cyclopentyl-7-{methyl[2-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethyl]amino}pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2928933.png)
